
2,5-Dibromophenylboronic acid
Overview
Description
2,5-Dibromophenylboronic acid is an organoboron compound with the molecular formula C6H5BBr2O2 and a molecular weight of 279.72 g/mol . It is a white to off-white solid that is sparingly soluble in dimethyl sulfoxide (DMSO) . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Mode of Action
Boronic acids, including 2,5-Dibromophenylboronic acid, are often used in Suzuki reactions, a type of palladium-catalyzed cross-coupling reaction, to form biaryl compounds . The boronic acid moiety interacts with a palladium catalyst and an organohalide in the presence of a base to form a new carbon-carbon bond.
Pharmacokinetics
It’s known that the compound is sparingly soluble in dmso . This could potentially affect its bioavailability and distribution in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The reaction conditions, such as temperature, pH, and the presence of a base, can also affect the efficacy of the Suzuki reaction in which this compound is used .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromophenylboronic acid can be synthesized through various methods. One common approach involves the lithiation of 2,5-dibromobenzene followed by the reaction with trimethyl borate and subsequent hydrolysis . The reaction conditions typically require an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,5-Dibromophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromophenylboronic acid: Similar in structure but with only one bromine atom.
3,5-Dibromophenylboronic acid: Similar but with bromine atoms at different positions on the phenyl ring.
Uniqueness: 2,5-Dibromophenylboronic acid is unique due to its specific substitution pattern, which can influence the reactivity and selectivity in coupling reactions . This makes it a valuable reagent in the synthesis of certain biaryl compounds that require precise structural configurations .
Properties
IUPAC Name |
(2,5-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLBXUUGERIZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434622 | |
| Record name | 2,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008106-93-1 | |
| Record name | 2,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


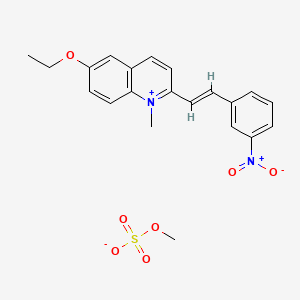
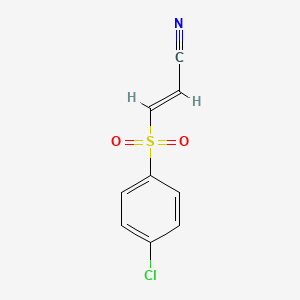
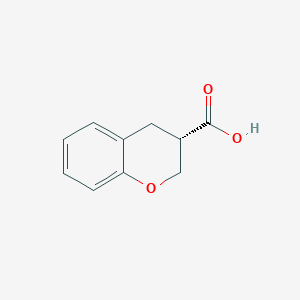
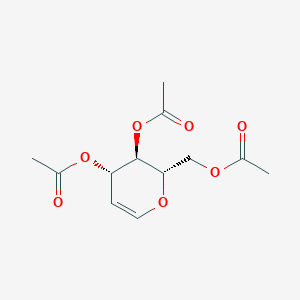
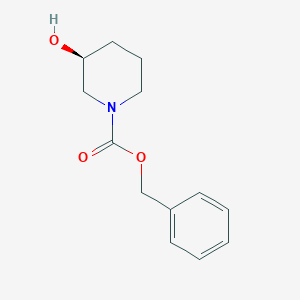
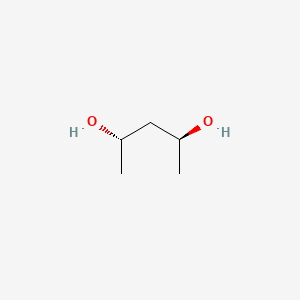
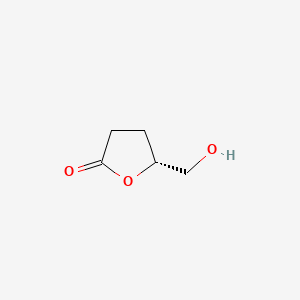
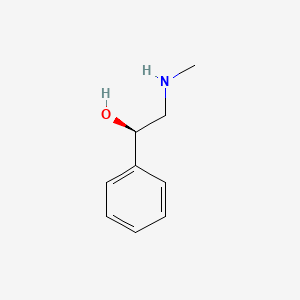
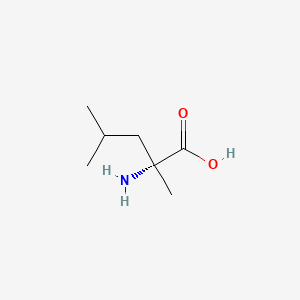
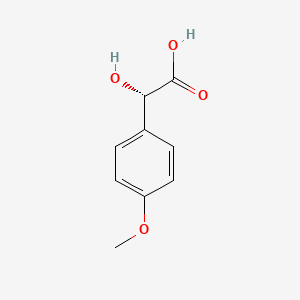
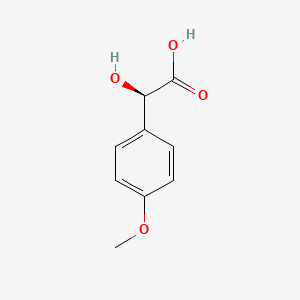
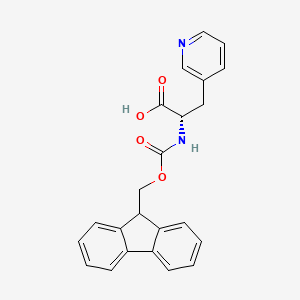

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
